Bienvenue dans la boutique en ligne BenchChem!

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

Process Chemistry Scale-up Synthesis Growth Hormone Secretagogue Intermediates

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS 193274-00-9) is a 3,3-disubstituted 4-oxopiperidine-1,3-dicarboxylate ester featuring an N-Boc protecting group, a methyl ester at C3, and a benzyl substituent at the quaternary C3 position. With a molecular formula of C₁₉H₂₅NO₅ and a molecular weight of 347.41 g/mol, this compound is primarily utilized as a synthetic intermediate in pharmaceutical research, most notably as the racemic benzyl derivative (XI) in the Pfizer-disclosed synthesis of growth hormone secretagogues including capromorelin.

Molecular Formula C19H25NO5
Molecular Weight 347.411
CAS No. 193274-00-9
Cat. No. B576086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate
CAS193274-00-9
Molecular FormulaC19H25NO5
Molecular Weight347.411
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C(C1)(CC2=CC=CC=C2)C(=O)OC
InChIInChI=1S/C19H25NO5/c1-18(2,3)25-17(23)20-11-10-15(21)19(13-20,16(22)24-4)12-14-8-6-5-7-9-14/h5-9H,10-13H2,1-4H3
InChIKeyRZVFNCJYXSLWPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS 193274-00-9): A Differentiated Piperidine Intermediate for Growth Hormone Secretagogue Synthesis


1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS 193274-00-9) is a 3,3-disubstituted 4-oxopiperidine-1,3-dicarboxylate ester featuring an N-Boc protecting group, a methyl ester at C3, and a benzyl substituent at the quaternary C3 position. With a molecular formula of C₁₉H₂₅NO₅ and a molecular weight of 347.41 g/mol, this compound is primarily utilized as a synthetic intermediate in pharmaceutical research, most notably as the racemic benzyl derivative (XI) in the Pfizer-disclosed synthesis of growth hormone secretagogues including capromorelin [1]. Its computed XLogP3-AA of 2.5 and topological polar surface area of 72.9 Ų position it within favorable physicochemical space for intermediate handling and downstream transformations [2]. The compound is commercially available from multiple suppliers at purities of 95%+ to 98% .

Why Generic Substitution of 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate Is Not Advisable: Structural Determinants of Synthetic Utility


In-class 4-oxopiperidine-1,3-dicarboxylate intermediates cannot be interchanged without altering the synthetic outcome because the specific combination of N-Boc protection, a C3 methyl ester, and a C3 benzyl group on the target compound is integral to the downstream reaction sequence. The N-Boc group enables acid-labile deprotection under conditions orthogonal to the methyl ester, while the C3 benzyl quaternary center is the direct product of a critical alkylation step that establishes the stereochemical and architectural foundation for pyrazolopyridine cyclization [1]. Substituting the benzyl group with ethyl (CAS 324769-00-8, LogP 1.70) dramatically reduces lipophilicity, altering phase-transfer behavior and potentially compromising the enantioselective benzylation step . Replacing the N-Boc with N-Cbz (CAS 140176-27-8) changes the deprotection logic and introduces hydrogenolysis sensitivity incompatible with certain downstream reductions .

Quantitative Differentiation Evidence for 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS 193274-00-9)


Validated Multi-Kilogram Scale Synthesis with Documented Yield and Purity Per US06541634B2

The target compound has been manufactured at 50.1 kg scale via alkylation of 4-oxo-1,3-piperidinedicarboxylic acid 1-(1,1-dimethylethyl) 3-methyl ester with benzyl bromide (K₂CO₃, THF, reflux), achieving a 69.2% isolated yield with 99.2% HPLC purity [1]. In contrast, the benchmark non-benzylated precursor (CAS 161491-24-3) is typically supplied at 95–98% purity without a published large-scale process validation of comparable magnitude .

Process Chemistry Scale-up Synthesis Growth Hormone Secretagogue Intermediates

Documented Role as the Definitive Intermediate in the Pfizer Capromorelin (CP-424391) Synthetic Pathway

The target compound is explicitly designated as intermediate (XI) in the primary Pfizer synthetic route to capromorelin (CP-424391), a growth hormone secretagogue that reached clinical development [1]. The synthetic sequence proceeds: methyl 4-oxopiperidine-3-carboxylate (IX) → Boc protection → benzylation to give the target compound (XI) → cyclization with methylhydrazine → pyrazolopyridine (XII) → deprotection → coupling with dipeptide (VI) → diastereomer separation → capromorelin [1]. No alternative intermediate has been reported to replace (XI) in this validated sequence.

Growth Hormone Secretagogue Capromorelin Synthesis Patent-Disclosed Intermediate

Computed Lipophilicity (XLogP3-AA = 2.5) Differentiates from Lower LogP 3-Ethyl and Non-Benzylated Analogs

The target compound has a computed XLogP3-AA of 2.5 [1], which is 0.8 log units higher than the 3-ethyl analog (CAS 324769-00-8, LogP = 1.70) . The non-benzylated precursor (CAS 161491-24-3, C₁₂H₁₉NO₅, MW 257.28) lacks the aromatic benzyl moiety entirely and is expected to have substantially lower lipophilicity (estimated XLogP3 ~0.5–1.0 based on fragment contribution). This LogP differential translates to approximately 6.3-fold greater octanol-water partitioning for the target compound versus the 3-ethyl analog, facilitating organic-phase extraction and chromatographic purification during intermediate workup.

Physicochemical Properties Lipophilicity Intermediate Handling

Orthogonal N-Boc / Methyl Ester Protection Enables Selective Deprotection Unavailable with N-Cbz Analogs

The N-Boc group on the target compound can be removed with trifluoroacetic acid (TFA) under conditions that leave the methyl ester intact, a critical orthogonal deprotection feature exploited in the capromorelin synthesis where the Boc group is cleaved after pyrazolopyridine formation [1]. In contrast, the N-Cbz analog (1-benzyl 3-methyl 4-oxopiperidine-1,3-dicarboxylate, CAS 140176-27-8 / 159299-93-1) requires hydrogenolysis for deprotection, which can be incompatible with substrates bearing reducible functional groups or may lead to benzyl ester scrambling . The N-Cbz analog also has a molecular weight of 291.30 vs. 347.41 for the target compound, reflecting the absence of the bulky tert-butyl carbamate .

Protecting Group Strategy Orthogonal Deprotection Piperidine Intermediate

Enantioselective Benzylation Substrate: Access to Chiral 3-Benzylpiperidine Building Blocks

The target compound is the racemic benzylation product derived from methyl 4-oxo-3-piperidinecarboxylate N-Boc derivative. Wang et al. (2018) demonstrated that methyl 4-oxo-3-piperidinecarboxylate (the non-Boc precursor) undergoes enantioselective benzylation using cinchona alkaloid phase-transfer catalysts to yield methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate [1]. When the N-Boc protected substrate (CAS 161491-24-3) is subjected to analogous asymmetric benzylation, the target compound can theoretically be obtained in enantioenriched form, providing access to chiral 3-benzylpiperidine scaffolds that are prevalent in biologically active compounds including histamine H₃ receptor antagonists (e.g., ADS003/ADS009 series) [2].

Asymmetric Synthesis Phase-Transfer Catalysis Chiral Piperidine

Optimal Procurement and Application Scenarios for 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate (CAS 193274-00-9)


Pilot-Scale Synthesis of Capromorelin (CP-424391) and Structural Analogs

Organizations developing growth hormone secretagogue drug candidates, particularly capromorelin and its tert-butyl, picolyl, and fluorinated analogs, should prioritize the target compound as the definitive intermediate (XI) in the Pfizer-disclosed synthetic pathway [1]. The validated 50.1 kg batch process with 69.2% yield and 99.2% HPLC purity provides a reliable starting point for pilot-scale campaigns [2]. Substitution with the non-benzylated precursor (CAS 161491-24-3) or N-Cbz analog (CAS 140176-27-8) would require re-validation of the downstream pyrazolopyridine cyclization, deprotection, and dipeptide coupling steps, introducing program risk.

Chiral 3-Benzylpiperidine Library Synthesis for CNS Target Screening

Medicinal chemistry programs targeting histamine H₃ receptors, nociceptin/orphanin FQ peptide receptors, or other CNS targets that require chiral 3-benzylpiperidine scaffolds can leverage the target compound as a precursor for enantioselective synthesis. The established phase-transfer catalysis methodology enables preparation of enantioenriched 3-benzyl-4-oxopiperidine derivatives [3]. The Boc/methyl ester orthogonal protection facilitates sequential functionalization of the piperidine nitrogen and C3 carboxylate for library diversification. The computed XLogP3 of 2.5 [4] ensures compatibility with standard organic-phase reaction and purification protocols.

Process Chemistry Development and Route Scouting for Piperidine-Containing APIs

Process chemistry groups evaluating synthetic routes to piperidine-containing active pharmaceutical ingredients can use the target compound's documented large-scale preparation [2] as a benchmark for route feasibility assessment. The 69.2% yield for the key benzylation step establishes a baseline for cost-of-goods modeling, while the HPLC purity of 99.2% demonstrates that high-quality intermediate can be achieved without chromatographic purification, using only crystallization from heptanes. This represents a significant procurement advantage over analogs that require chromatographic purification to achieve comparable purity levels.

Reference Standard for Analytical Method Development and Impurity Profiling

The target compound's well-defined HPLC purity profile (99.2% at 12 minutes under specified conditions: Intersil C-8, 50% ACN/water, UV 210 nm) [2] makes it suitable as a reference standard for analytical method development in quality control laboratories. Its distinct chromatographic behavior, combined with the availability of structurally related analogs (3-ethyl analog CAS 324769-00-8; N-Cbz analog CAS 140176-27-8), enables systematic impurity profiling and method validation for processes involving 4-oxopiperidine-1,3-dicarboxylate intermediates.

Quote Request

Request a Quote for 1-Tert-butyl 3-methyl 3-benzyl-4-oxopiperidine-1,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.